(4-(Chlorosulfonyl)phenyl)methylene diacetate
Overview
Description
(4-(Chlorosulfonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C11H11ClO6S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a methylene diacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Chlorosulfonyl)phenyl)methylene diacetate typically involves the reaction of 4-chlorosulfonylbenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general procedure involves dissolving 4-chlorosulfonylbenzaldehyde in dichloromethane, followed by the addition of triethylamine and butylamine at 0°C. The mixture is then stirred at room temperature for 30 minutes, quenched with water, and extracted with dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Chlorosulfonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like butylamine or ethanol are used under basic conditions with triethylamine as a catalyst.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Chlorosulfonyl)phenyl)methylene diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Mechanism of Action
The mechanism of action of (4-(Chlorosulfonyl)phenyl)methylene diacetate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- (4-(Chlorosulfonyl)phenyl)methanol
- (4-(Chlorosulfonyl)phenyl)acetic acid
- (4-(Chlorosulfonyl)phenyl)ethyl acetate
Uniqueness
(4-(Chlorosulfonyl)phenyl)methylene diacetate is unique due to its methylene diacetate moiety, which provides additional reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCHHLNVLPPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474388 | |
Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69232-47-9 | |
Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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